molecular formula C20H23N3O B12269266 2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B12269266
M. Wt: 321.4 g/mol
InChI Key: FYUFTGLZSIVNDI-UHFFFAOYSA-N
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Description

2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a benzofuran ring fused with a pyrrolopyrrole structure and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multiple steps, including the construction of the benzofuran ring, the formation of the pyrrolopyrrole structure, and the attachment of the pyridine moiety. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring, followed by proton quantum tunneling to achieve high yield and fewer side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrolopyrrole structures, such as:

Uniqueness

What sets 2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C20H23N3O/c1-2-8-21-20(3-1)23-13-17-6-9-22(18(17)14-23)12-15-4-5-19-16(11-15)7-10-24-19/h1-5,8,11,17-18H,6-7,9-10,12-14H2

InChI Key

FYUFTGLZSIVNDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC5=C(C=C4)OCC5

Origin of Product

United States

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